3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Description
Properties
IUPAC Name |
[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-10-18(24-15-6-4-3-5-14(15)19)17(21)13-8-7-12(23-11(2)20)9-16(13)22-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKSNROKEYBJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a Claisen–Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form a chalcone intermediate.
Bromination: The chalcone intermediate undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The chromen-4-one core can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Acetylation: Acetic anhydride and pyridine as a catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding hydroxyl derivative.
Scientific Research Applications
Antimicrobial Properties
Research has shown that 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies indicate that its minimum inhibitory concentration (MIC) values are comparable to standard antibiotics, suggesting its potential as an antibacterial agent .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through specific molecular interactions that disrupt cellular processes such as proliferation and survival . The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
Chemical Intermediary
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities .
Material Science
This compound is also being explored for applications in material science, particularly in the development of new materials and chemical processes due to its unique chemical properties . These applications may include the creation of functional polymers or coatings.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. The results demonstrated a strong inhibitory effect, with MIC values indicating effectiveness comparable to established antibiotics. This suggests potential for development into a new class of antimicrobial agents.
Case Study 2: Anticancer Mechanism Exploration
Research investigating the anticancer properties revealed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. Mechanistic studies indicated that it triggers apoptosis via caspase activation and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chromen-4-one core may also interact with cellular components, leading to changes in cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
Halogen Substituents
- 3-(2-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate (): Molecular Formula: C₁₈H₁₃FO₅ Key Differences: Fluorine (atomic radius: 0.64 Å) vs. bromine (1.14 Å) alters steric and electronic effects. The smaller, more electronegative fluorine reduces steric hindrance but weakens electron-withdrawing capacity compared to bromine. This may enhance metabolic stability but reduce binding affinity in hydrophobic pockets .
- 3-(2,4-Dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate (): Molecular Formula: C₁₇H₁₁Cl₂O₅ (inferred) Key Differences: Dual chlorine substituents increase electron withdrawal and steric bulk. The absence of a methyl group at position 2 may reduce chromene ring rigidity, affecting conformational stability .
Methoxy and Alkoxy Substituents
- 3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate derivatives (): Example: 6-Hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate (). Key Differences: Methoxy groups donate electron density via resonance, increasing solubility in polar solvents. The hexyl chain at position 6 enhances lipophilicity, improving membrane permeability .
Ester Group Modifications
- This modification may alter metabolic pathways and binding to sulfur-rich enzymes .
- Benzyl ester derivatives (): Example: Benzyl {[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (). Key Differences: Benzyl esters are more hydrolytically stable than acetates, prolonging systemic circulation. The bulky benzyl group may hinder interactions with sterically sensitive targets .
Chromene Ring Substitutions
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.
The chemical structure of this compound is characterized by the presence of a bromophenoxy group, a methyl group, and an acetate moiety attached to the chromenone core. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H13BrO6 |
| Molecular Weight | 405.196 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 546.6 ± 50.0 °C |
| Flash Point | 284.4 ± 30.1 °C |
| LogP | 4.35 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that chromenone derivatives can act against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The anticancer potential of chromenone derivatives has been widely studied. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .
A notable study investigated the effects of a related chromenone compound on cell cycle regulation and apoptosis in cancer cells, highlighting its ability to trigger cell death through intrinsic pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of chromenone derivatives are attributed to their ability to inhibit pro-inflammatory mediators. Research has shown that these compounds can downregulate the expression of cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are critical in inflammatory processes .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is relevant for neuroprotective effects.
- Receptor Modulation : It can interact with cellular receptors, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.
- Oxidative Stress Reduction : The antioxidant properties of chromenones may help in scavenging free radicals, thus reducing oxidative stress associated with various diseases .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study published in Molecules reported that a series of chromenone derivatives exhibited potent cytotoxicity against different cancer cell lines, with IC50 values ranging from 5 μM to 20 μM depending on the structural modifications .
- Antimicrobial Evaluation : Another research article highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MIC) as low as 10 μg/mL .
- Inflammation Studies : In vivo studies have shown that certain chromenone derivatives can significantly reduce inflammation markers in animal models, suggesting their therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate?
- Methodological Answer : The synthesis typically involves constructing the chromen-4-one core via condensation reactions, followed by regioselective bromination and esterification. For example, chromenone derivatives are often synthesized by reacting 7-hydroxycoumarin intermediates with brominated aryl halides under basic conditions (e.g., K₂CO₃ in acetone or DMF). Post-synthetic modifications, such as acetylation, can be achieved using acetic anhydride in the presence of a catalyst like DMAP .
- Key Steps :
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Core Formation | Condensation | NaOH, ethanol, reflux | 60–70 |
| Bromination | Electrophilic substitution | Br₂, DCM, 0°C | 45–55 |
| Acetylation | Esterification | Ac₂O, DMAP, RT | 85–90 |
Q. How can researchers assess the purity and stability of this compound during storage?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and C18 columns to monitor purity. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For long-term storage, keep the compound desiccated at –20°C in amber vials to prevent hydrolysis of the acetate group .
Q. What preliminary biological assays are recommended for screening its activity?
- Methodological Answer : Begin with in vitro assays:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2).
- Antioxidant Activity : DPPH/ABTS radical scavenging assays.
- Enzyme Inhibition : COX-2 or acetylcholinesterase inhibition kits.
- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., high cytotoxicity vs. low enzyme inhibition) be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Validate findings using orthogonal methods:
- Confirm cytotoxicity via apoptosis assays (Annexin V/PI staining).
- Use surface plasmon resonance (SPR) to directly measure target binding affinity.
- Perform metabolomics to identify off-target effects or prodrug activation pathways .
Q. What strategies improve regioselectivity in bromophenoxy substitution during synthesis?
- Methodological Answer : Optimize reaction conditions to favor para/ortho bromination:
- Use Lewis acids (e.g., FeCl₃) to direct electrophilic substitution.
- Employ microwave-assisted synthesis for precise temperature control.
- Monitor progress with ¹H NMR to track substituent positions (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) to predict interactions with targets like COX-2 or DNA topoisomerases.
- Use QSAR models to correlate substituent electronegativity (e.g., bromine vs. fluorine) with activity.
- Validate predictions via synthesis and in vitro testing, focusing on halogen bonding and lipophilicity (clogP) .
Q. What advanced techniques characterize intermolecular interactions in crystallographic studies?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure and hydrogen-bonding networks.
- Hirshfeld surface analysis to quantify interactions (e.g., Br···O contacts).
- Compare with analogs (e.g., 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives) to identify packing motifs .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
